molecular formula C9H4F3I B12039594 1-(Iodoethynyl)-3-(trifluoromethyl)benzene

1-(Iodoethynyl)-3-(trifluoromethyl)benzene

Cat. No.: B12039594
M. Wt: 296.03 g/mol
InChI Key: JLHUSBHAVCMWJF-UHFFFAOYSA-N
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Description

1-(Iodoethynyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodoethynyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodoethynyl)-3-(trifluoromethyl)benzene typically involves the iodination of ethynylbenzene derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodoethynyl group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Iodoethynyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Iodoethynyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodoethynyl)-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The iodoethynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable complexes .

Comparison with Similar Compounds

  • 1-(Iodoethynyl)-4-(trifluoromethyl)benzene
  • 1-(Iodoethynyl)-2-(trifluoromethyl)benzene
  • 1-(Iodoethynyl)-3-(difluoromethyl)benzene

Uniqueness: 1-(Iodoethynyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the iodoethynyl and trifluoromethyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H4F3I

Molecular Weight

296.03 g/mol

IUPAC Name

1-(2-iodoethynyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3I/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H

InChI Key

JLHUSBHAVCMWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CI

Origin of Product

United States

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